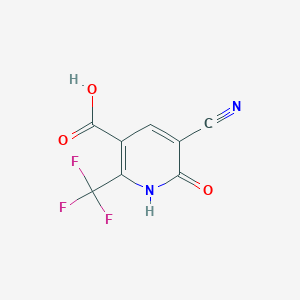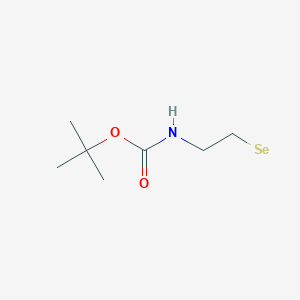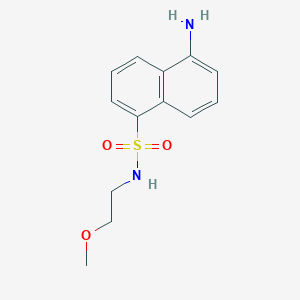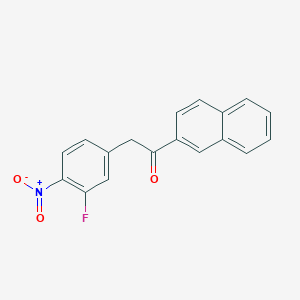
Oxotin;palladium;ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotin;palladium;ruthenium is a compound that combines the unique properties of palladium and ruthenium, two transition metals known for their catalytic abilities. This compound is particularly significant in the field of catalysis, where it is used to enhance reaction rates and selectivity in various chemical processes. The combination of palladium and ruthenium in a single compound allows for the exploitation of the synergistic effects of these metals, leading to improved performance in catalytic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxotin;palladium;ruthenium typically involves the thermal decomposition of polymeric precursors. For instance, palladium and ruthenium can be combined on a carbon support using thermal decomposition methods. This process involves heating the polymeric precursors to high temperatures, resulting in the formation of the desired compound on the carbon support . Another method involves the liquid phase deposition technique at low temperatures, where palladium and ruthenium are deposited onto a substrate to form binary alloy nanosheets .
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable methods such as chemical vapor deposition (CVD) or electrodeposition. These methods allow for the controlled deposition of palladium and ruthenium onto various substrates, enabling the large-scale production of the compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Oxotin;palladium;ruthenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the catalytic properties of palladium and ruthenium, which can activate various substrates and promote reaction pathways.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions, hydrogen gas for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions typically involve moderate to high temperatures and the presence of a solvent such as ethanol or water .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal complexes. Substitution reactions often result in the formation of new organometallic compounds.
Applications De Recherche Scientifique
Oxotin;palladium;ruthenium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions . In biology and medicine, the compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it is used in the development of sensors for detecting gases such as hydrogen and in environmental remediation to remove pollutants .
Mécanisme D'action
The mechanism of action of oxotin;palladium;ruthenium involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. In catalytic applications, the compound facilitates the activation of substrates through the formation of intermediate complexes. In biological systems, this compound can induce apoptosis by interfering with DNA replication and transcription, as well as by inhibiting key enzymes involved in cell survival pathways .
Comparaison Avec Des Composés Similaires
Oxotin;palladium;ruthenium can be compared to other similar compounds such as platinum-based catalysts and other palladium-ruthenium alloys. While platinum-based catalysts are highly effective, they are also expensive and scarce. In contrast, this compound offers a more cost-effective alternative with comparable catalytic performance . Other palladium-ruthenium alloys, such as those used in water splitting and fuel cell applications, also exhibit high catalytic activity but may differ in terms of stability and reaction conditions .
List of Similar Compounds:- Platinum-based catalysts
- Palladium-ruthenium alloys
- Ruthenium-oxo complexes
- Palladium-nickel alloys
Conclusion
This compound is a versatile compound with significant applications in catalysis, biology, and environmental science. Its unique combination of palladium and ruthenium allows for enhanced catalytic performance and a wide range of chemical reactions. The compound’s potential in scientific research and industrial applications makes it a valuable material for future developments in various fields.
Propriétés
Numéro CAS |
189286-91-7 |
|---|---|
Formule moléculaire |
OPdRuSn |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
oxotin;palladium;ruthenium |
InChI |
InChI=1S/O.Pd.Ru.Sn |
Clé InChI |
SENUIYBPUSAXRF-UHFFFAOYSA-N |
SMILES canonique |
O=[Sn].[Ru].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
